molecular formula C19H9ClF6N4O2S B15043296 3-chloro-5-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-5-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B15043296
M. Wt: 506.8 g/mol
InChI Key: JNIZCRRXYHSZME-UHFFFAOYSA-N
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Description

3-chloro-5-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of multiple functional groups, including chloro, thiophenyl, trifluoromethoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions. The starting materials often include substituted anilines, thiophenes, and pyrazolo[1,5-a]pyrimidines. The key steps in the synthesis may involve:

    Nucleophilic substitution: reactions to introduce the chloro and trifluoromethoxy groups.

    Cyclization: reactions to form the pyrazolo[1,5-a]pyrimidine core.

    Coupling reactions: to attach the thiophen-2-yl and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophen-2-yl group can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

3-chloro-5-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-5-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-5-(phenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
  • 3-chloro-5-(thiophen-2-yl)-N-[4-(methoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Uniqueness

The uniqueness of 3-chloro-5-(thiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its combination of functional groups, which confer specific chemical properties and potential applications. The presence of both trifluoromethoxy and trifluoromethyl groups can enhance its stability and bioactivity compared to similar compounds.

Properties

Molecular Formula

C19H9ClF6N4O2S

Molecular Weight

506.8 g/mol

IUPAC Name

3-chloro-5-thiophen-2-yl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H9ClF6N4O2S/c20-14-15(17(31)27-9-3-5-10(6-4-9)32-19(24,25)26)29-30-13(18(21,22)23)8-11(28-16(14)30)12-2-1-7-33-12/h1-8H,(H,27,31)

InChI Key

JNIZCRRXYHSZME-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)Cl

Origin of Product

United States

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